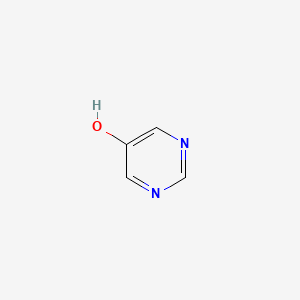

5-Hydroxypyrimidine

Description

Historical Trajectory of 5-Hydroxypyrimidine (B18772) Investigation and its Unique Structural Attributes

The study of hydroxypyrimidines, including the 5-hydroxy isomer, has been a subject of scientific inquiry for a considerable time, driven by their biological relevance. A key structural attribute of this compound is its capacity for tautomerism, a phenomenon where the molecule can exist in different isomeric forms that can interconvert. researchgate.netnih.gov Specifically, it can exhibit keto-enol tautomerism. researchgate.net This dynamic equilibrium between different tautomeric forms is sensitive to the surrounding environment, such as the solvent, and can influence the molecule's reactivity and interaction with biological targets. researchgate.netacs.org The presence of the hydroxyl group at the 5-position also allows for various chemical modifications, including oxidation to form ketones or aldehydes, and substitution with other functional groups.

Current Research Frontiers and Prospective Avenues for this compound Studies

Current research on this compound and its derivatives is focused on harnessing its versatile chemical nature to create novel molecules with enhanced biological activities. Scientists are actively exploring its potential as a precursor for a wide range of compounds, including pharmaceuticals and agrochemicals. leapchem.comsmolecule.com For instance, derivatives of this compound are being investigated for their potential as anti-inflammatory agents, analgesics, and even as components in the development of advanced materials like polymers and dyes. leapchem.comsmolecule.com

The synthesis of various substituted this compound derivatives is a key area of investigation. For example, the synthesis of this compound-2-carboxylic acid has been achieved through multi-step reactions, providing a valuable intermediate for further chemical elaboration. google.comgoogle.com Researchers are also exploring the synthesis of other derivatives, such as 2-Chloro-5-hydroxypyrimidine, which serves as a crucial building block for antiviral, anticancer, and anti-inflammatory drugs. leapchem.com

Furthermore, the coordination chemistry of this compound derivatives is being explored. Studies have shown that these compounds can act as ligands, forming complexes with various metal ions. researchgate.netnepjol.info These metal complexes themselves can exhibit interesting biological properties and may have applications in areas such as catalysis and materials science.

The future of this compound research appears promising, with ongoing efforts to:

Develop more efficient and environmentally friendly synthetic routes to access a wider range of derivatives.

Conduct in-depth studies to elucidate the structure-activity relationships of these compounds, paving the way for the rational design of more potent and selective therapeutic agents.

Explore the potential of this compound-based materials in fields like electronics and gas storage. vulcanchem.com

Investigate the intricate details of its tautomeric equilibria and how this can be exploited to control its chemical and biological behavior. researchgate.netrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 26456-59-7 | C4H4N2O | 96.09 |

| This compound-2-carboxylic acid | 345642-87-7 | C5H4N2O3 | 140.10 |

| 2-Chloro-5-hydroxypyrimidine | 4983-28-2 | C4H3ClN2O | 130.53 |

| 2,4,6-Trimethyl-5-hydroxypyrimidine | Not Available | C7H10N2O | Not Available |

| 2,4-diamino-6-ethyl-5-hydroxypyrimidine | 83403-29-6 | C6H10N4O | 154.17 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXJLQINBYSQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902471 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51953-13-0, 26456-59-7 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxypyrimidine and Its Derivatives

Classical Approaches to 5-Hydroxypyrimidine (B18772) Synthesis

Traditional methods for synthesizing the this compound core often rely on well-established organic reactions, primarily cyclocondensation and ring transformation strategies.

Cyclocondensation Reactions in Pyrimidine (B1678525) Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a three-carbon component with a compound containing an amidine moiety. scialert.net A common approach involves the reaction between a β-keto ester and an amidine, often catalyzed by a base like sodium ethoxide, to form the pyrimidine ring. scialert.net For instance, the cyclocondensation of ethyl acetoacetate (B1235776) with pyridine-4-carboxamidine in the presence of sodium ethoxide yields 6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol.

Another variation includes the condensation of malononitrile (B47326) with formamide (B127407) or benzamidine, which leads to the formation of 4-amino-5-cyanopyrimidine. scialert.net Furthermore, pyrimidine-5-carboxaldehydes can be synthesized through the cyclocondensation of α-formylaroylketene dithioacetal with guanidine (B92328) or benzamidine. scialert.net A method for preparing 2,4-diamino-5-nitroso-6-hydroxypyrimidine involves the cyclization of methyl cyanoacetate (B8463686) and a guanidine salt in a sodium methoxide (B1231860) methanol (B129727) solution. google.com

A specific example for a derivative involves the synthesis of 2-hydroxy-5-bromopyrimidine. This is achieved by reacting 2-hydroxypyrimidine (B189755) with bromine at low temperatures (below 5°C). google.com

Strategic Ring Transformation Methods

Ring transformation reactions offer an alternative route to pyrimidine derivatives. These methods involve the conversion of one heterocyclic system into another. For example, a novel approach involves the sequential ring-opening and ring-closing reactions to convert para-substituted pyridines into meta-amino-substituted benzene (B151609) rings, which can be considered a form of skeletal editing. acs.org Another strategy involves the intramolecular cyclization of β-ketoenamides, initiated by decarboxylation, to produce uracil (B121893), which can then be converted to other pyrimidine derivatives. scialert.net

Contemporary and Sustainable Synthetic Protocols for this compound Derivatives

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and versatile methods. This has led to the emergence of transition metal-catalyzed reactions, green chemistry approaches, and flow chemistry applications for the synthesis of this compound derivatives.

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in modern organic synthesis by enabling a wide array of chemical transformations. mdpi.comnih.gov In the context of pyrimidine synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed. For example, the pyridin-4-yl group can be introduced at the 2-position of 2,4-dichloro-6-methylpyrimidine (B20014) by coupling it with pyridin-4-ylboronic acid using a palladium catalyst like Pd(PPh₃)₄.

A synthesis route for 5-hydroxy pyrimidine-2-carboxylic acid involves a copper-catalyzed reaction. The process starts with the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol in the presence of cuprous iodide and 1,10-phenanthroline (B135089) to form 5-benzyloxy-2-cyanopyrimidine. google.comgoogle.com This intermediate is then hydrolyzed under basic conditions to yield the final product. google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 5-bromo-2-cyanopyrimidine | Phenylcarbinol | Cuprous iodide, 1,10-phenanthroline, Cesium carbonate | 5-benzyloxy-2-cyanopyrimidine | ~90 | google.comgoogle.com |

| 5-benzyloxy-2-cyanopyrimidine | Potassium hydroxide | - | 5-hydroxy pyrimidine-2-carboxylic acid | 67 | google.com |

| 2,4-dichloro-6-methylpyrimidine | Pyridin-4-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | 55-70 |

Green Chemistry Principles in this compound Synthesis (e.g., Catalyst-Free, Aqueous Media)

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that are environmentally benign. This includes catalyst-free reactions and the use of aqueous media. A notable example is the catalyst-free, multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. researchgate.netrsc.orgrsc.org This reaction is carried out in an aqueous ethanol (B145695) medium at 80°C and is characterized by faster reaction times and higher product yields. researchgate.netrsc.org The use of group-assisted purification (GAP) chemistry further simplifies the process by eliminating the need for column chromatography. researchgate.netrsc.orgrsc.org

| Reactants | Solvent | Conditions | Key Features | Reference |

| 2-aminothiazole, N',N'-dimethyl barbituric acid/barbituric acid, various aldehydes | Aqueous ethanol (1:1) | 80°C, Catalyst-free | Metal-free, Faster reaction, High yield, Simple purification | researchgate.netrsc.orgrsc.org |

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry has emerged as a powerful tool for improving synthetic efficiency, safety, and scalability. thalesnano.commdpi.comscielo.br Continuous-flow reactors offer advantages such as enhanced mixing, efficient heat transfer, and the ability to safely handle hazardous reagents and intermediates. scielo.brresearchgate.netnih.gov While specific applications directly for this compound are emerging, the use of flow chemistry for the synthesis of various pyrimidine derivatives and other heterocyclic compounds demonstrates its potential. thalesnano.commdpi.comscielo.br For instance, flow chemistry has been utilized in the synthesis of substituted pyrimidine derivatives for controlling undesired plant growth in crops. thalesnano.com The short residence times in flow reactors can lead to rapid synthesis and provide access to novel chemical structures. thalesnano.com

Regioselective Functionalization of the this compound Core

Achieving regioselectivity in the functionalization of the this compound scaffold is a significant challenge due to the presence of multiple potentially reactive sites. The electronic nature of the pyrimidine ring, with its electron-deficient character, and the influence of the hydroxyl group at the C5-position, dictate the reactivity and selectivity of synthetic transformations. Researchers have developed a variety of methods to control where new functional groups are introduced.

Advanced Hydroxylation Techniques for Pyrimidine Ring Systems

While the subject molecule is this compound, understanding advanced methods for introducing additional hydroxyl groups or for the initial synthesis is pertinent. Direct C-H hydroxylation of heterocycles like pyrimidine is challenging. acs.org However, innovative strategies have emerged for related nitrogenous heterocycles that offer potential pathways for pyrimidine systems.

One such advanced strategy involves the photochemical valence isomerization of pyridine (B92270) N-oxides, which allows for a formal C3-selective hydroxylation. acs.org This method circumvents the high oxidation potential of the pyridine ring by first oxidizing the nitrogen atom to an N-oxide. acs.org Subsequent photochemical rearrangement and acid-promoted ring-opening could yield the hydroxylated product. acs.org A similar N-oxide strategy could conceptually be applied to pyrimidine systems to achieve regioselective hydroxylation.

Another approach is the direct catalytic C-H hydroxylation using specialized catalysts. For instance, an iron-based complex has been shown to catalytically hydroxylate C-H bonds, offering a direct route to introduce hydroxyl groups without pre-functionalization. organic-chemistry.org The application of such catalysts to the this compound core could provide a means to install additional hydroxyl groups at specific positions, governed by the catalyst's directing effects and the intrinsic reactivity of the ring. A novel method for synthesizing 2-hydroxypyrimidines from isoxazoles has also been reported, involving N-O bond cleavage mediated by Mo₂(OAc)₄ and subsequent condensation with urea. organic-chemistry.org

Directed and Undirected C-H Functionalization Strategies

Carbon-hydrogen (C-H) functionalization has become a paramount tool in modern organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, thereby streamlining synthetic routes. sigmaaldrich.commt.com These strategies are broadly categorized as directed or undirected, each with distinct mechanisms for achieving regioselectivity.

Directed C-H Functionalization

In directed C-H functionalization, a directing group covalently attached to or inherent in the substrate positions a metal catalyst in close proximity to a specific C-H bond, facilitating its selective activation. sigmaaldrich.com The pyrimidine ring itself contains Lewis basic nitrogen atoms that can act as directing groups for organometallic C-H functionalization. sigmaaldrich.comresearchgate.net This has been exploited in various transformations. For example, pyrimidine-based directing groups have been used to facilitate the C-H activation step in dual catalytic systems involving photoredox catalysis for reactions like acylation. beilstein-journals.org

The hydroxyl group of this compound can also potentially direct functionalization to the adjacent C4 or C6 positions. The development of transition-metal-catalyzed methods applicable to complex molecules often relies on such inherent directing groups to achieve high levels of regiocontrol. acs.org A variety of metals, including palladium, rhodium, and ruthenium, are commonly employed in these catalytic cycles, which typically involve steps like concerted metalation-deprotonation (CMD). sigmaaldrich.comthieme-connect.com Steric factors often play a dominant role in determining which C-H bond is activated in CMD-type processes. sigmaaldrich.com

Undirected C-H Functionalization

Undirected C-H functionalization occurs in molecules that lack a directing group. acs.org In these cases, selectivity is governed by the intrinsic electronic and steric properties of the substrate. Functionalizing the electron-deficient pyrimidine ring without a directing group presents a significant challenge, as multiple C-H bonds possess similar reactivity. acs.orgthieme-connect.com

The inherent electronic properties of the pyrimidine ring make it susceptible to nucleophilic attack at the activated C2, C4, and C6 positions. thieme-connect.com This characteristic can be exploited in certain C-H functionalization reactions. For instance, palladium-catalyzed oxidative heteroarylation of pyrimidine with other heteroarenes can occur via a double C-H activation mechanism, though this often requires high temperatures and specific ligands and additives. thieme-connect.com The challenge lies in controlling the site of reaction, as subtle factors determine the outcome. sigmaaldrich.com Despite the difficulties, undirected approaches are valuable as they expand the range of substrates that can be modified without the need to install and later remove a directing group. acs.org

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Key Features | Reference |

|---|---|---|---|---|

| C5-Arylation (Directed) | Pd(OAc)₂, Ag₂CO₃ | C5 | Dehydrogenative coupling with polyfluoroarenes. | rsc.org |

| C3-Alkenylation (Directed) | Pd(OAc)₂, Ag₂CO₃ | C3 | Applicable to substituted pyridines and pyrimidines. | nih.gov |

| Oxidative Heteroarylation (Undirected) | Pd(OAc)₂, AgOAc, 1,10-phenanthroline | Multiple | Double C-H activation between pyrimidine and another heteroarene. | thieme-connect.com |

| C2-Amination (Site-Selective) | Mechanism-based reagent design | C2 | Forms pyrimidinyl iminium salt intermediates for conversion to amines. | researchgate.net |

| Radical Cross-Coupling (Undirected) | Aryl hydrazines (metal-free) | α-carbon to pyridone | Arylation of a hydroxypyridine moiety under mild conditions. | rsc.orgresearchgate.net |

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry. For this compound analogs, chirality can be introduced either by functionalizing the core with a chiral substituent or by creating a stereocenter on the pyrimidine ring itself.

A powerful method for synthesizing chiral pyrimidine derivatives is through rhodium-catalyzed asymmetric allylation. This approach has been used to create chiral pyrimidine acyclic nucleosides with high regio- and enantioselectivity (up to 99% ee). nih.gov The reaction couples pyrimidines with racemic allylic carbonates using a chiral diphosphine ligand in conjunction with a rhodium catalyst, proceeding under neutral conditions to yield branched N-allylpyrimidine analogs. nih.gov This methodology could be directly applied to this compound to generate chiral side chains at one of the ring's nitrogen atoms.

Another strategy involves the enantioselective reduction of a prochiral pyrimidine derivative. Organocatalytic transfer hydrogenation, using a chiral phosphoric acid (CPA) and a Hantzsch ester as the hydrogen source, has been successfully employed for the dearomatization of 2-hydroxypyrimidines. mdpi.com This process creates enantiomerically enriched 3,4-dihydropyrimidin-2(1H)-ones, introducing a stereocenter to the heterocyclic ring. mdpi.com A similar dearomatization strategy could potentially be adapted for this compound systems to generate chiral, partially saturated analogs.

Furthermore, chirality can be introduced via the asymmetric α-hydroxylation of a precursor molecule using a chiral organocatalyst. researchgate.net While demonstrated in the synthesis of camptothecin, the principle of using a bifunctional organocatalyst to control the stereoselective introduction of a hydroxyl group adjacent to a carbonyl could be adapted for precursors to complex this compound analogs. researchgate.net

| Methodology | Catalyst/Reagent System | Type of Chirality Introduced | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral Diphosphine | Chiral N-allyl side chain | High regio- and enantioselectivity (up to 99% ee) under neutral conditions. | nih.gov |

| Organocatalytic Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) / Hantzsch Ester | Chiral center on the pyrimidine ring | Dearomatization of pyrimidin-2-ones to form chiral dihydropyrimidinones. | mdpi.com |

| Asymmetric α-Hydroxylation | Chiral Guanidine-Urea Organocatalyst | Chiral center via hydroxylation | Constructs stereocenters in lactone precursors for complex heterocycles. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxypyrimidine

Tautomerism and Aromaticity in 5-Hydroxypyrimidine (B18772) Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental characteristic of hydroxypyrimidines. This phenomenon significantly influences their chemical properties, reactivity, and biological function. In the case of this compound, the principal tautomeric relationship is the keto-enol equilibrium.

This compound can exist in multiple tautomeric forms, primarily the enol form (this compound) and its corresponding keto tautomers (pyrimidin-5(2H)-one, pyrimidin-5(4H)-one, and pyrimidin-5(6H)-one). researchgate.net The relative stability and population of these tautomers are dictated by factors such as aromaticity, intramolecular interactions, and the surrounding environment. researchgate.netnih.gov

The enol form, possessing a hydroxyl group on an aromatic pyrimidine (B1678525) ring, benefits from the thermodynamic stability associated with aromaticity. nih.gov Conversely, the formation of keto tautomers involves the migration of a proton from the hydroxyl group to a ring nitrogen atom, which disrupts the cyclic π-electron delocalization of the aromatic system. researchgate.netnih.gov Quantum-chemical calculations and experimental studies on analogous systems like hydroxypyridines and other hydroxypyrimidines consistently show that the enol form is generally more stable in the gas phase. nih.govchemicalbook.comresearchgate.net For instance, studies on 4-hydroxypyrimidine (B43898) have shown that while it can undergo keto-enol tautomerization, the equilibrium is influenced by the specific substitution pattern. researchgate.netnih.gov

The interconversion between these tautomeric forms involves proton transfer, which can occur directly within the molecule or be mediated by solvent molecules. tandfonline.com While direct intramolecular proton transfer often involves a high energy barrier, solvent-assisted pathways, particularly with protic solvents like water, can significantly lower the activation energy, facilitating more rapid equilibration. tandfonline.comarxiv.org The dynamics of this interconversion are crucial, as even minor tautomers present in the equilibrium can be the reactive species in certain chemical transformations.

Table 1: Possible Tautomeric Forms of this compound This table is illustrative, based on the general principles of tautomerism in hydroxypyrimidines.

| Tautomer Name | Structure Type | Key Features |

|---|---|---|

| This compound | Enol | Aromatic ring, -OH group at C5 |

| Pyrimidin-5(2H)-one | Keto | Non-aromatic diene system, C=O at C5, N-H at N1 or N3 |

The tautomeric equilibrium of hydroxypyrimidines is highly sensitive to the surrounding medium. acs.orgnih.gov Solvents can influence the relative stability of tautomers through various interactions, such as hydrogen bonding and dielectric effects. wuxibiology.comresearchgate.net

Solvent Polarity: In general, for related hydroxypyridine systems, polar solvents tend to favor the more polar tautomer. acs.orgsemanticscholar.org For this compound, the zwitterionic keto form can be stabilized by polar solvents, shifting the equilibrium away from the less polar enol form. researchgate.net Studies on 2-hydroxypyridine (B17775) show a clear shift from the hydroxy form to the keto (pyridone) form in the presence of water, which stabilizes the keto tautomer through hydrogen bonding. arxiv.orgwuxibiology.com The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor. researchgate.netresearchgate.net

Substituents: The presence of other substituents on the pyrimidine ring can electronically influence the acidity of the hydroxyl proton and the basicity of the ring nitrogens, thereby altering the tautomeric preference. tandfonline.comacs.org

Electron-donating groups (EDGs) increase the electron density in the ring, which can stabilize the protonated nitrogen in the keto form, potentially shifting the equilibrium towards it.

Electron-withdrawing groups (EWGs) decrease the electron density, making the ring nitrogens less basic and favoring the enol form. Studies on substituted 2-hydroxypyridines have demonstrated that the electronic effect of substituents can be quantitatively analyzed to predict tautomeric constants in different solvents. semanticscholar.orgresearchgate.net

Keto-Enol Tautomeric Equilibria and Interconversion Dynamics

Electrophilic and Nucleophilic Aromatic Substitution Reactions of this compound

The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character makes it susceptible to nucleophilic attack but relatively deactivated towards electrophilic substitution compared to benzene (B151609). gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution, especially when a good leaving group (like a halide) is present at an activated position (ortho or para to a nitrogen atom). gcwgandhinagar.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For pyrimidines, positions 2, 4, and 6 are particularly activated towards nucleophilic attack. While this compound itself does not have a leaving group at these positions, a halogenated derivative like 2,4-dichloro-5-hydroxypyrimidine would be highly reactive towards nucleophiles. The hydroxyl group at C5, being an electron-donating group, would slightly decrease the ring's electrophilicity compared to an unsubstituted pyrimidine, but the dominant effect of the ring nitrogens still favors SNAr. d-nb.info Studies on the SNAr of 2,4,5-trichloropyrimidine (B44654) show high regioselectivity, with nucleophiles preferentially attacking the 4-position. d-nb.inforsc.org

Radical Chemistry and Oxidation-Reduction Pathways Involving this compound

This compound and its derivatives, particularly nucleosides, are susceptible to oxidation, often initiated by radical species like the hydroxyl radical (•OH). nih.govresearchgate.net These reactions are significant in the context of oxidative DNA damage.

The oxidation of this compound nucleosides, such as 5-hydroxy-2'-deoxycytidine (B120496) (5-oh-dCyd) and 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dUrd), proceeds through a cascade of reactions. acs.orgnih.gov 5-Hydroxypyrimidines possess a relatively low oxidation potential, making them susceptible to further oxidation. nih.govresearchgate.net

The reaction of •OH with cytosine derivatives can lead to the formation of 5-hydroxypyrimidines. nih.gov Subsequent one-electron oxidation of these 5-hydroxy intermediates leads to a series of decomposition reactions. researchgate.net For example, the oxidation of 5-oh-dUrd involves intermediates like dialuric acid and isodialuric acid, which can then undergo ring contraction. acs.orgnih.gov A key final product identified from the oxidation of both 5-oh-dCyd and 5-oh-dUrd is N¹-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxyhydantoin (5-oh-dHyd). acs.orgnih.gov This product can further isomerize to an α-hydroxy-ketone isomer, N¹-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxyimidazolidine-2,5-dione (iso-4-oh-dHyd). acs.orgnih.gov

Table 2: Major Products from the Oxidation of this compound Nucleosides

| Precursor | Key Intermediates | Final Products | Citation |

|---|---|---|---|

| 5-hydroxy-2'-deoxyuridine (5-oh-dUrd) | Dialuric acid, Isodialuric acid | 5-hydroxyhydantoin (5-oh-dHyd), iso-4-hydroxyhydantoin (iso-4-oh-dHyd) | acs.orgnih.gov |

Coordination Chemistry and Ligand Properties of this compound

The this compound scaffold, particularly when bearing additional donor groups, can act as a versatile ligand in coordination chemistry. The presence of the hydroxyl group and the ring nitrogen atoms provides multiple potential coordination sites for metal ions.

While the coordination chemistry of unsubstituted this compound is not extensively documented, derivatives such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (which contains the this compound core) have been shown to form a variety of metal complexes. nih.govscispace.comresearchgate.netnih.gov

In these complexes, the ligand typically acts as a bidentate chelate. nih.govresearchgate.net Coordination occurs through the deprotonated oxygen of the hydroxyl group at position 5 and one of the nitrogen atoms from an adjacent amino group. nih.govscispace.comresearchgate.net This forms a stable five-membered chelate ring with the metal center. The thione group and the other ring nitrogen may or may not participate in coordination depending on the metal and reaction conditions. researchgate.net

A range of transition metals have been used to synthesize complexes with this ligand, resulting in diverse structures and coordination geometries. nih.govnih.gov

Table 3: Examples of Metal Complexes with a Substituted this compound Ligand Ligand (LH) = 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione

| Complex Formula | Metal Ion(s) | Proposed Geometry | Citation |

|---|---|---|---|

| [M₂O₅L₂(H₂O)₂]·H₂O | Mo(V), W(V) | Oxo-bridged dinuclear, Octahedral | nih.govscispace.comresearchgate.net |

| [RuL₂(H₂O)₂]·H₂O | Ru(III) | Mononuclear, Octahedral | nih.govscispace.comresearchgate.net |

| [ML₃]·xH₂O | Rh(III), Ir(III) | Mononuclear, Octahedral | nih.govscispace.comresearchgate.net |

| [PdL₂]·2H₂O | Pd(II) | Mononuclear, Square Planar | nih.govscispace.comresearchgate.net |

| [ReOL₂(PPh₃)]Cl | Re(V) | Mononuclear, Octahedral | nih.govscispace.com |

Spectroscopic analyses, including IR, NMR, and UV-Vis, are crucial for characterizing these complexes. nih.gov For instance, the disappearance of the O-H proton signal in the ¹H NMR spectrum of the complexes confirms the deprotonation of the hydroxyl group upon coordination to the metal ion. nih.gov The coordination geometries are assigned based on a combination of spectroscopic and magnetic susceptibility data, revealing both mononuclear and dinuclear structures with octahedral or square planar arrangements around the metal centers. nih.govresearchgate.netnih.gov

Ligand Binding Modes and Supramolecular Assembly

The molecular architecture of this compound, featuring both hydrogen bond donors (hydroxyl group) and acceptors (pyrimidine nitrogens), facilitates its participation in diverse ligand binding interactions and the formation of complex supramolecular structures. Research into its derivatives further illuminates the versatility of this scaffold in coordination chemistry and crystal engineering.

Derivatives of this compound demonstrate a range of coordination behaviors, acting as versatile ligands for various metal ions. For instance, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (LH) has been shown to form numerous metal complexes. scispace.comresearchgate.netnih.gov In these interactions, the ligand typically exists in its thione form and, after deprotonation of the hydroxyl group, acts as a bidentate chelate. scispace.comresearchgate.net Coordination with metal ions occurs through the deprotonated hydroxyl oxygen at position 5 and the nitrogen atom of one of the amino groups, leading to the formation of various mononuclear and oxo-bridged dinuclear structures. scispace.comresearchgate.netnih.gov The resulting metal complexes exhibit diverse coordination geometries, including octahedral and square planar arrangements. scispace.comresearchgate.net

In contrast, studies on 2-mercapto-4,6-diamino-5-hydroxypyrimidine (HMDAHP) have shown it behaving as a bidentate ligand that forms four-membered cyclic nitrogen-sulfur chelates, without the involvement of the hydroxyl or amino groups in complexation. tsijournals.com Another derivative, 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone, coordinates as an anionic tridentate ligand with palladium(II). nepjol.info In this case, binding occurs through the pyridyl nitrogen, the imine nitrogen, and a deprotonated thiolato sulfur atom, creating two stable five-membered chelate rings around the metal center. nepjol.info

The supramolecular assembly of this compound and its analogues is largely governed by a network of non-covalent interactions, primarily hydrogen bonding and π–π stacking. nih.gov Crystal structure analysis of N′-hydroxypyrimidine-2-carboximidamide reveals that molecules are linked by pairs of N—H⋯O hydrogen bonds to form inversion dimers. nih.gov These dimers are further interconnected through O—H⋯N and N—H⋯N hydrogen bonds, resulting in the formation of extensive sheet structures. nih.gov The stability of this crystal structure is enhanced by offset π–π stacking interactions between adjacent pyrimidine rings, with a centroid–centroid distance of 3.622 (1) Å. nih.gov

The ability of hydroxypyridines to form extended hydrogen-bonded networks is a key feature of their solid-state chemistry. researchgate.netresearchgate.net These interactions can lead to the creation of discrete supramolecular units or extended one-, two-, or three-dimensional architectures. researchgate.netresearchgate.net The interplay between different hydrogen bond donors and acceptors within the molecule and with co-formers allows for the rational design of new crystalline solids. rsc.org

Table 1: Examples of Metal Complexes with this compound Derivatives

| Ligand | Metal Ion(s) | Complex Formula Example | Coordination Mode | Resulting Geometry | Reference(s) |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻) | Mo(VI), W(VI) | [M₂O₅L₂(H₂O)₂] | Bidentate (O, N) | Dinuclear, Octahedral | scispace.comresearchgate.netnih.gov |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻) | Ru(II) | [RuL₂(H₂O)₂] | Bidentate (O, N) | Mononuclear, Octahedral | scispace.comresearchgate.netnih.gov |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻) | Rh(III), Ir(III) | [ML₃] | Bidentate (O, N) | Mononuclear, Octahedral | scispace.comresearchgate.netnih.gov |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻) | Pd(II) | [PdL₂] | Bidentate (O, N) | Mononuclear, Square Planar | scispace.comresearchgate.net |

| 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone (HPyEt) | Pd(II) | [Pd(PyEt)Cl] | Tridentate (N, N, S) | Mononuclear, Square Planar | nepjol.info |

| 2-mercapto-4,6-diamino-5-hydroxypyrimidine (HMDAHP) | Fe(III), Ni(II), Ag(I), Ru(II) | Not specified | Bidentate (N, S) | Four-membered chelate | tsijournals.comresearchgate.net |

Table 2: Hydrogen Bonding and Supramolecular Motifs in a this compound Derivative

| Compound | Interaction Type | Supramolecular Motif | Resulting Assembly | Reference(s) |

| N′-hydroxypyrimidine-2-carboximidamide | N—H⋯O | R²₂(10) ring | Inversion Dimer | nih.gov |

| N′-hydroxypyrimidine-2-carboximidamide | N—H⋯N | C(4) chain | Sheet structure | nih.gov |

| N′-hydroxypyrimidine-2-carboximidamide | O—H⋯N | - | Links dimers into sheets | nih.gov |

| N′-hydroxypyrimidine-2-carboximidamide | π–π stacking | Offset stacking | Stabilizes crystal packing | nih.gov |

Derivatization Strategies and Structure Reactivity Relationships in 5 Hydroxypyrimidine Scaffolds

Site-Specific C-, O-, and N-Substitution Reactions

The functionalization of 5-hydroxypyrimidine (B18772) can be achieved with considerable regioselectivity at its carbon, oxygen, and nitrogen atoms. The presence of activating groups, such as hydroxyl or amino moieties, can facilitate electrophilic substitution at the C5 position. chemicalbook.comresearchgate.net However, the most synthetically versatile reactions involve the ambident nucleophilicity of the hydroxypyrimidine system, leading to competitive O- and N-substitutions.

The alkylation of hydroxypyrimidines is a well-studied transformation that demonstrates the principles of structure-reactivity relationships. The outcome of these reactions—whether substitution occurs at the oxygen (O-alkylation) or a ring nitrogen (N-alkylation)—is highly sensitive to the reaction conditions. mdpi.com Factors such as the nature of the cation, the solvent, the leaving group of the alkylating agent, and temperature all play a critical role in directing the regioselectivity. mdpi.comacs.orgrsc.org

Studies on related hydroxypyrimidine systems, such as pyrimidin-2(1H)-ones, show that alkylation reactions often favor the nitrogen site. rsc.org However, the use of specific reagents and conditions can steer the reaction towards the desired O-alkylated product. For instance, employing silver salts (e.g., Ag2CO3) has been shown to increase the yield of the O-isomer compared to alkali metal salts. acs.orgrsc.org More recently, cesium carbonate (Cs2CO3) in anhydrous DMF has been reported as a highly effective system for achieving regioselective O-alkylation of pyrimidinones (B12756618) at room temperature, suggesting that the larger, softer cesium cation plays a crucial role in favoring substitution at the oxygen atom. rsc.org In contrast, harder electrophiles tend to alkylate at the oxygen, while softer electrophiles prefer the nitrogen atom. wiley-vch.de

Nucleophilic aromatic substitution (SNAr) is another powerful tool, especially on pyrimidine (B1678525) rings bearing leaving groups like halogens. The regioselectivity of SNAr on dichloropyrimidines is sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com While 2,4-dichloropyrimidine (B19661) typically undergoes substitution at the C4 position, an electron-donating group at C6 can reverse this selectivity, favoring substitution at C2. wuxiapptec.com This highlights the intricate electronic effects that govern reactivity.

Annulation and Heterocyclic Ring Expansion Reactions

Annulation reactions, which construct a new ring onto an existing scaffold, are powerful strategies for generating structural diversity. The Robinson annulation, a classic method involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a prime example of a ring-forming reaction that creates a six-membered ring. masterorganicchemistry.comnumberanalytics.com While typically used for carbocyclic systems, aza-Robinson annulation strategies have been developed for the synthesis of fused N-heterocyclic systems. researchgate.netacs.org

Diels-Alder reactions represent another key annulation method. Pyrimidines are generally unreactive as dienes in these cycloadditions due to their electron-deficient nature, often requiring harsh reaction conditions. acs.orgchemrxiv.org However, recent strategies have been developed to "activate" the pyrimidine ring. For example, conversion of 2-halopyrimidines into 2-hydrazonylpyrimidines, followed by trifluoroacetylation, dramatically increases their reactivity. acs.orgnih.gov This activation, explained by quantum mechanical calculations as a pre-distortion of the substrate into a transition-state-like geometry, enables intramolecular Diels-Alder reactions to proceed under mild conditions, yielding fused aza-indazoles. chemrxiv.orgnih.gov Another approach involves the thermal generation of pyrimidine o-quinodimethanes, which can then participate in Diels-Alder reactions with various dienophiles to produce tetrahydroquinazoline (B156257) and quinazoline (B50416) derivatives. eurekaselect.com

Ring expansion reactions provide a pathway to larger heterocyclic systems from the pyrimidine core. For instance, pyrimidines can undergo ring expansion to form seven-membered 1,3-diazepine derivatives. mdpi.com This transformation can be achieved by reacting pyrimidine precursors with various nucleophiles. Similarly, the reaction of certain imidazoles and pyrazoles with dichlorocarbene (B158193) has been shown to yield pyrimidine and pyridazine (B1198779) products, respectively, demonstrating a ring expansion pathway from five- to six-membered heterocycles. rsc.org Quaternization of the pyrimidine ring can also make it more susceptible to nucleophilic attack that leads to ring transformations. wur.nl

Quantitative Structure-Reactivity and Structure-Property Correlations

Quantitative structure-activity relationship (QSAR) and structure-property relationship studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. benthamdirect.comeurekaselect.com These models are invaluable in medicinal chemistry for predicting the activity of new derivatives and guiding the design of more potent molecules.

For pyrimidine derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. researchgate.net A notable example is the analysis of 3-hydroxypyrimidine-2,4-dione derivatives as inhibitors of the HIV reverse transcriptase (RT)-associated ribonuclease H (RNase H) domain. researchgate.netnih.govimist.ma In these studies, the inhibitory activity (expressed as pIC50) of a series of compounds is correlated with various calculated molecular descriptors.

Several statistical methods are employed, including Multiple Linear Regression (MLR) and genetic algorithm-based Partial Least Squares (GA-PLS). researchgate.netnih.gov These analyses have identified key descriptors that influence inhibitory activity, including 2D autocorrelations, topological, atom-centered, and geometrical descriptors. researchgate.netnih.govnih.gov For instance, a 3D-QSAR study on 3-hydroxypyrimidine-2,4-diones generated robust models (CoMFA and CoMSIA) that showed excellent predictive ability for inhibitory potency against HIV RNase H. rsc.org

The Hammett equation provides another powerful tool for quantitatively assessing structure-reactivity relationships, particularly the influence of substituents on reaction rates. csic.esresearchgate.net Hammett plots, which correlate reaction rate constants with substituent constants (σ), can reveal mechanistic details. For N-(5-substituted-pyrimidin-2-yl)anilines, Hammett plots of the rotational barriers around the N-Ar bonds showed a good linear correlation with σp constants, indicating a strong dependence on the electronic effects of the substituents. csic.es In some cases, nonlinear Hammett plots are observed, which can indicate a change in the rate-determining step of a reaction or significant resonance effects within a series of compounds. rsc.org Such analyses provide deep insight into how electronic perturbations on the pyrimidine scaffold translate into changes in reactivity and molecular properties.

Applications in Advanced Chemical Systems and Materials Science

5-Hydroxypyrimidine (B18772) in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the organization is governed by reversible, non-covalent interactions. wikipedia.org Within this field, this compound is a significant molecule due to its capacity for self-assembly, a process where molecules spontaneously form ordered structures. wikipedia.orgmdpi.com This self-assembly is driven by specific intermolecular forces, making this compound a valuable tecton, or building block, for constructing complex supramolecular architectures. frontiersin.org

Design of Hydrogen Bonding Motifs and Assemblies

The hydroxyl group and nitrogen atoms in the this compound ring are prime sites for hydrogen bonding, a directional, non-covalent interaction crucial for creating specific molecular arrangements. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the pyrimidine (B1678525) nitrogen atoms can act as acceptors. This dual functionality allows for the formation of robust and predictable hydrogen-bonding motifs. d-nb.info

For instance, derivatives of hydroxypyrimidines have been shown to form one-dimensional and three-dimensional hydrogen-bonding networks. nih.gov The specific patterns of these networks can be influenced by the presence of other functional groups on the pyrimidine ring. In the solid state, these interactions dictate the crystal packing, often leading to layered or polymeric structures. qut.edu.au The energy of these hydrogen bonds, typically in the range of 5 to 150 kJ/mol, is significant enough to create stable assemblies. nih.gov

The ability to form these well-defined hydrogen-bonded structures is fundamental to the use of this compound in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. wikipedia.org

Exploration of π-π Stacking Interactions in Molecular Architectures

In addition to hydrogen bonding, the aromatic nature of the pyrimidine ring facilitates π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings, contributing to the stability of molecular assemblies. The planar structure of the pyrimidine ring is conducive to these stacking arrangements. vulcanchem.com

The interplay between hydrogen bonding and π-π stacking is a key factor in the formation of complex three-dimensional supramolecular structures. qut.edu.au For example, in certain crystal structures, layers formed by hydrogen bonding are further stabilized by π-π interactions between the pyrimidine rings of adjacent layers. qut.edu.au The combination of these forces allows for the construction of intricate and stable molecular architectures. The influence of π-π stacking can be modulated by the introduction of various substituents on the pyrimidine ring, which can alter the electronic properties and steric hindrance of the molecule. mdpi.com

Role of this compound in Functional Materials Development

The versatility of this compound as a chemical precursor and a ligand has led to its use in the creation of a variety of functional materials with applications ranging from industrial coatings to advanced porous materials. leapchem.comjecibiochem.comdntb.gov.uawikipedia.orgrsc.orgsioc-journal.cn

Precursors for Advanced Polymers and Coatings

This compound and its derivatives serve as important intermediates in the synthesis of specialized polymers and coatings. leapchem.commdpi.com The reactive hydroxyl group can be modified or participate in polymerization reactions to build larger macromolecular structures. For example, pyrimidine-containing polymers are being explored for applications in self-healing materials, where hydrogen bonding interactions can allow for the reversible breaking and reforming of the material. mdpi.com

In the field of coatings, these compounds can be incorporated to enhance properties such as adhesion, durability, and chemical resistance. leapchem.comosti.gov The synthesis of polymers with specific functionalities often begins with building blocks like hydroxypyrimidines, which can be tailored to achieve desired material characteristics. osti.gov

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The nitrogen atoms and the hydroxyl group of this compound and its derivatives make them excellent candidates for use as ligands in the synthesis of MOFs and other coordination polymers. dntb.gov.uamdpi.com

These ligands can coordinate with metal centers to form extended one-, two-, or three-dimensional networks. wikipedia.orgmdpi.com The structure and properties of the resulting MOF are highly dependent on the geometry and functionality of the organic linker. For instance, a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile (B114317) has been reported. rsc.org Another example involves the use of pyrimidine-5-carboxylate as a ligand to create MOFs with Co(2+), Cd(2+), and Cu(2+), resulting in frameworks with well-defined topologies and potential applications in gas sorption. researchgate.net The ability to tune the pore size and chemical environment within MOFs by careful selection of ligands like hydroxypyrimidine derivatives is a key driver of research in this area. wikipedia.orgresearchgate.net

This compound as a Building Block for Organic Optoelectronic Materials

Organic optoelectronic materials are organic compounds that can convert light into electricity or vice versa, and they are central to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The π-conjugated system of the pyrimidine ring, combined with the electronic influence of the hydroxyl group, makes this compound a promising building block for these materials. wikipedia.org

The incorporation of pyrimidine moieties into larger conjugated molecules can influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These energy levels are critical for the performance of optoelectronic devices. Research has shown that pyrimidine-based materials can exhibit interesting photophysical properties, including light absorption and emission in the visible spectrum. researchgate.net

For example, some pyrimidine derivatives have been investigated as n-type materials for use in OLEDs and photovoltaic devices. researchgate.net The ability to chemically modify the this compound core allows for the fine-tuning of the optoelectronic properties to meet the specific requirements of different device applications. sioc-journal.cnrsc.org

Mechanistic Biological and Biochemical Studies Excluding Clinical Data

Role of 5-Hydroxypyrimidine (B18772) in Non-Human Biological Systems

The function of this compound and its isomers extends into the metabolic and biochemical processes of various non-human organisms, from microbes to plants.

In microorganisms, the degradation of pyrimidine (B1678525) and its derivatives is a critical metabolic capability. While direct pathways for this compound are not extensively detailed, the metabolism of closely related hydroxypyridines in various bacteria provides significant insights. Typically, these pathways are initiated by hydroxylation, followed by ring cleavage.

For instance, several bacterial species, including those from the genera Arthrobacter, Achromobacter, and Burkholderia, metabolize hydroxypyridines. nih.gov The degradation often commences with hydroxylation to form dihydroxy- or trihydroxy-intermediates. patsnap.com In Achromobacter species, 2- and 3-hydroxypyridine (B118123) are metabolized via the maleamate (B1239421) pathway, which involves pyridine-2,5-diol as a central intermediate. nih.gov Similarly, the catabolism of 4-hydroxypyridine (B47283) in an Agrobacterium sp. involves an initial hydroxylation to pyridine-3,4-diol, catalyzed by a mono-oxygenase. researchgate.net In Burkholderia sp. strain MAK1, the degradation of 2-hydroxypyridine (B17775) is initiated by a recently identified 2-hydroxypyridine 5-monooxygenase, which converts it to 2,5-dihydroxypyridine. nih.gov

A notable pathway involving a hydroxypyrimidine intermediate is the thiamin (Vitamin B1) salvage pathway in Bacillus subtilis. The enzyme TenA (thiaminase II) catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine (a degradation product of thiamin) to form 4-hydroxy-5-aminomethyl-2-methylpyrimidine. This salvaged hydroxypyrimidine is then phosphorylated and re-enters the de novo thiamin biosynthesis pathway. mpg.de

The table below summarizes key enzymes from microbial pathways that act on hydroxypyridine analogs.

| Enzyme | Organism | Substrate/Analog | Product | Metabolic Pathway |

| TenA (Thiaminase II) | Bacillus subtilis | 4-amino-5-aminomethyl-2-methylpyrimidine | 4-hydroxy-5-aminomethyl-2-methylpyrimidine | Thiamin Salvage mpg.de |

| 4-Hydroxypyridine-3-hydroxylase | Agrobacterium sp. | 4-Hydroxypyridine | Pyridine-3,4-diol | Pyridine (B92270) Degradation researchgate.net |

| 2-Hydroxypyridine 5-monooxygenase | Burkholderia sp. MAK1 | 2-Hydroxypyridine | 2,5-Dihydroxypyridine | Pyridine Degradation nih.gov |

| Pyridine-2,5-diol dioxygenase | Achromobacter sp. | Pyridine-2,5-diol | Maleamate and Formate | Pyridine Degradation nih.gov |

| 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) | Mesorhizobium loti | 2-methyl-3-hydroxypyridine-5-carboxylic acid | E-2-acetaminomethylene succinate | Vitamin B6 Degradation nih.govresearchgate.net |

In the plant kingdom, pyrimidine metabolism is fundamental for synthesizing nucleic acids and other essential molecules. nih.gov The primary catabolic route for pyrimidines like uracil (B121893) and thymine (B56734) in plants is a three-step reductive pathway that recycles nitrogen and produces β-alanine, a precursor for pantothenate (Vitamin B5). nih.govresearchgate.netmedchemexpress.com This pathway involves the sequential action of dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. researchgate.net

While a specific metabolic pathway for this compound has not been elucidated in plants, various related compounds have been identified. For example, 4-hydroxypyridine has been detected in Arabidopsis thaliana. Furthermore, a novel compound, 2-Isopropenyl-1-methoxyl-7,7-dimethyl-4,9-imidazo-5-hydroxy pyrimidine (named Alchorneinol), was isolated from the root bark of the plant Alchornea hirtella. researchgate.net Another derivative, 2-Hydroxymethyl-5-hydroxypyridine, has been isolated from the seeds of Sterculia lychnophora. gsconlinepress.com

Additionally, pyrimidine derivatives have been investigated for their roles as plant growth regulators, demonstrating auxin-like and cytokinin-like effects that can enhance the growth of both shoot and root systems in crops like wheat and pea. researchgate.netnih.govimrpress.com Certain synthetic hydroxypyrimidine derivatives have also been developed as herbicides that target key plant enzymes like photosystem II. oup.com

Investigations in Microbial Metabolism Pathways

Enzymatic Transformations Involving this compound or its Analogs

Enzymes play a central role in the biosynthesis, modification, and degradation of pyrimidines. The study of their interaction with this compound and its analogs provides critical information on catalytic and inhibitory mechanisms at a molecular level.

The catalytic mechanisms for enzymes acting on hydroxypyrimidines often involve metal cofactors, specific amino acid residues, and significant conformational changes. These reactions range from hydrolysis and oxidation to ring cleavage.

A prominent example is cytosine deaminase , which catalyzes the hydrolytic deamination of cytosine to uracil. The yeast enzyme can be inhibited by 2-hydroxypyrimidine (B189755), which binds in the active site as a hydrated adduct, acting as a transition-state analog. In this complex, an essential zinc ion is coordinated by the 4-hydroxyl group of the inhibitor analog and three residues from the enzyme (His62, Cys91, and Cys94). researchgate.net Substrate binding induces a conformational change that seals the active site from the solvent. researchgate.net

Another well-studied enzyme is 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) from Mesorhizobium loti, part of the Vitamin B6 degradation pathway. nih.govresearchgate.net This flavin-dependent enzyme catalyzes the oxidative ring opening of its substrate. Crystal structures show the substrate, 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC), bound in a large active site pocket. Unlike many enzymes, MHPCO makes no direct hydrogen bonds with its substrate; instead, interactions are mediated by water molecules. The 3-hydroxyl group of MHPC forms a water-mediated hydrogen bond to Tyr223, and the ring nitrogen is hydrogen-bonded to Tyr82 via another water molecule. nih.gov

The thiamin salvage enzyme TenA from B. subtilis provides another mechanistic model. It catalyzes the substitution of an amino group with a hydroxyl group on a pyrimidine ring. The proposed mechanism is an addition-elimination reaction, where an active site cysteine residue attacks the C6 position of the pyrimidine ring, leading to the expulsion of the amino group as a leaving group. mpg.de

Many enzymatic transformations follow complex kinetics, such as the Ping-Pong mechanism (also known as a double-displacement mechanism). In this type of reaction, the first substrate binds and modifies the enzyme (e.g., by transferring a functional group) before being released as the first product. Only then can the second substrate bind to the modified enzyme, react, and regenerate the original enzyme state. nih.govtechscience.com

Hydroxypyrimidine derivatives have been identified as potent inhibitors of various enzymes, and understanding their mechanisms is crucial for drug design and biochemical studies.

Aldehyde Oxidase: 5-Bromo-2-hydroxypyrimidine is a potent inhibitor of aldehyde oxidase. Its inhibitory action is attributed to its ability to form various tautomers, allowing it to bind to multiple sites on the enzyme.

Xanthine Oxidoreductase (XO): The drug topiroxostat, a pyrimidine derivative, inhibits XO through a stepwise mechanism involving its hydroxylated metabolites. Computational studies show that the inhibitor and its metabolites bind in the enzyme's active site, interacting with key residues such as E802, R880, F914, and F1009 through hydrogen bonds and other noncovalent interactions. Ultimately, a hydroxylated form of the inhibitor coordinates with the molybdenum cofactor (Moco) in the active site, blocking the enzyme's catalytic cycle.

HIV Reverse Transcriptase (RNase H domain) and Integrase: A series of 5-hydroxy-pyridine-4-one derivatives have been evaluated as dual inhibitors of these two metal-dependent HIV enzymes. Docking studies suggest a mechanism where the chelating groups of the inhibitors (the hydroxypyridinone core) interact with the essential magnesium ions in the active site. This anchors the inhibitor, while lipophilic side chains extend into nearby hydrophobic pockets, enhancing binding affinity. nih.gov

GTP Cyclohydrolase I (GTPCH): The inhibitor 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) inhibits GTPCH through an indirect mechanism. Potent inhibition by DAHP requires the presence of the GTPCH feedback regulatory protein (GFRP). DAHP engages this endogenous feedback system, mimicking the inhibitory effect of the pathway's end product, tetrahydrobiopterin (B1682763) (BH4).

The table below details the inhibitory mechanisms for several hydroxypyrimidine analogs.

| Inhibitor Analog | Target Enzyme | Molecular Mechanism of Inhibition |

| 5-Bromo-2-hydroxypyrimidine | Aldehyde Oxidase | Binds to multiple sites on the enzyme due to its ability to form various tautomers. |

| Topiroxostat | Xanthine Oxidoreductase | Metabolites bind in the active site and coordinate with the reduced molybdenum cofactor, preventing enzymatic turnover. |

| 5-Hydroxy-pyridine-4-ones | HIV RNase H / Integrase | Chelating core interacts with Mg²⁺ ions in the active site, while lipophilic moieties fit into hydrophobic pockets. nih.gov |

| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I | Requires and engages the GTPCH feedback regulatory protein (GFRP) to induce an inhibited state. |

| 2-Hydroxypyrimidine | Yeast Cytosine Deaminase | Acts as a transition-state analog, binding in the active site as a hydrated adduct and coordinating with the catalytic zinc ion. researchgate.net |

Enzyme-Substrate Binding and Catalytic Mechanisms

Mechanistic Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

5-Hydroxypyrimidines and their nucleoside forms can arise from oxidative damage and have significant interactions with nucleic acids and the proteins that maintain them.

Interaction with DNA: Oxidative stress can damage DNA bases, and the oxidation of cytosine can lead to the formation of lesions such as this compound. researchgate.net These lesions are recognized and repaired by the cell's DNA repair machinery. The DNA repair enzyme Endonuclease VIII (Nei) , a DNA glycosylase, is responsible for excising a wide range of oxidized pyrimidines, including 5-hydroxypyrimidines, from the genome. medchemexpress.com The recognition mechanism involves several dramatic conformational changes in both the DNA and the protein. The enzyme kinks the DNA backbone at the site of the lesion, flips the damaged base out of the double helix, and inserts it into its own active site for excision. Simultaneously, a loop from the enzyme (containing residues Gln-69, Leu-70, and Tyr-71) intrudes into the void left in the DNA helix. medchemexpress.com

In some cases, oxidized pyrimidine analogs can act as "suicide" inhibitors of DNA repair enzymes. For example, the oxidized thymine lesion 5-hydroxy-5-methylhydantoin (B43818) can act as a molecular trap for DNA glycosylases like Fpg/MutM. The enzyme attempts to remove the lesion but instead forms an irreversible covalent bond with the damaged DNA, effectively trapping itself. imrpress.com

Interaction with RNA: Oxidative damage can also affect RNA. 5-Hydroxyuridine (B57132) (5-OHU) is an oxidized nucleoside that can be formed from damage to either uridine (B1682114) or cytosine within an RNA molecule. Its presence can have significant functional consequences. For example, 5-hydroxyuridine is a known modification found at the "wobble" position of the anticodon in some transfer RNA (tRNA) molecules. This modification can influence codon recognition and enhance the fidelity of protein synthesis. However, the stochastic formation of 5-OHU in messenger RNA (mRNA) due to oxidative stress can be mutagenic, as it has the potential to cause mispairing during translation, leading to errors in the resulting protein.

Molecular Recognition and Binding Studies

The concept of "molecular recognition" pertains to the specific, noncovalent binding between a host molecule and a guest molecule or ion. psu.edu This principle is fundamental to numerous biological processes, including catalysis and biochemical signaling, and is a cornerstone of technologies like chemical sensing and separations. psu.edu

In the context of this compound and its derivatives, molecular recognition studies often focus on their interactions within larger biological structures, such as nucleic acids. For instance, the modification of pyrimidine bases at the C5 position, including hydroxylation, can influence the stability and conformation of DNA and RNA structures. mdpi.com These modifications are crucial for their biological functions and are subjects of intense research in molecular biology. mdpi.com

Studies have explored how modified nucleobases, including those with this compound scaffolds, are recognized by enzymes and other proteins. For example, research on opioid peptides and their receptors provides insights into the molecular cloning and functional characterization of these systems, which can be used as tools to investigate peptide recognition. nih.gov While not directly involving this compound, these studies offer a framework for understanding the principles of molecular recognition that are broadly applicable.

The binding of small molecules to larger host structures can be quantified using various techniques. A common method involves determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which provide measures of binding affinity. ecampusontario.ca Computational methods, such as molecular docking, are also employed to predict and analyze the interactions between a ligand and its target binding site. ecampusontario.ca

Role in Nucleic Acid Base Modification Research and Mutagenesis Mechanisms

This compound derivatives, such as 5-hydroxycytosine (B44430) and 5-hydroxyuracil (B1221707), are significant products of oxidative damage to DNA. oup.comnih.gov This damage can arise from reactive oxygen species (ROS) and ionizing radiation, leading to various DNA lesions. oup.comsrce.hr These modified bases are of great interest in mutagenesis research because they can lead to point mutations if not repaired. oup.com

The mutagenic potential of these lesions stems from their altered base-pairing properties. For example, 5-hydroxycytosine has been shown to pair not only with guanine (B1146940) (G), its normal partner, but also with adenine (B156593) (A) and cytosine (C) under certain conditions. oup.com Similarly, 5-hydroxyuracil primarily pairs with adenine but can also pair with cytosine in specific sequence contexts. oup.com These mispairing events can result in C-to-T transitions, a common type of mutation observed after oxidative stress. oup.comnih.gov

Studies using Escherichia coli DNA polymerase I Klenow fragment have shown that the triphosphate forms of 5-hydroxydeoxycytidine (5-OHdCTP) and 5-hydroxydeoxyuridine (5-OHdUTP) can be incorporated into DNA. oup.comnih.gov Notably, these this compound deoxynucleoside triphosphates are more efficiently incorporated by the polymerase than some oxidized purine (B94841) counterparts, such as 8-oxodGTP. oup.comnih.gov Furthermore, 5-OHdCTP can be misincorporated opposite adenine in a DNA template, albeit with lower efficiency than the misincorporation of 8-oxodGTP opposite adenine. oup.com

The specificity of nucleotide incorporation opposite 5-hydroxypyrimidines in a DNA template is dependent on the surrounding sequence. nih.gov In one sequence context, DNA polymerase predominantly incorporates dG opposite 5-hydroxy-2'-deoxycytidine (B120496) (5-OHdC), with some dA incorporation. In the same context, dA is the main nucleotide inserted opposite 5-hydroxy-2'-deoxyuridine (B1206715) (5-OHdU). nih.gov However, in a different sequence context, dC was the primary nucleotide incorporated opposite both 5-OHdC and 5-OHdU. nih.gov These findings suggest that 5-hydroxypyrimidines can be premutagenic lesions, potentially leading to both C-to-T transitions and C-to-G transversions. nih.gov

The cellular response to this type of DNA damage involves specific repair mechanisms. Enzymes such as endonuclease III and FAPY DNA-glycosylase can recognize and remove 5-hydroxycytosine and 5-hydroxyuracil from DNA. oup.com Uracil DNA-glycosylase also recognizes 5-hydroxyuracil. oup.com The existence of these repair pathways highlights the biological importance of removing these potentially mutagenic lesions.

Table 1: Mispairing Potential of this compound Derivatives

| Oxidized Base | Normal Partner | Mispairing Partner(s) | Potential Mutation |

|---|---|---|---|

| 5-Hydroxycytosine | Guanine (G) | Adenine (A), Cytosine (C) oup.com | C-to-T transition, C-to-G transversion nih.gov |

Bio-inspired Synthesis and Biosynthetic Pathway Studies Utilizing this compound Scaffolds

The pyrimidine ring system is a crucial scaffold found in numerous natural products and is a key target in the synthesis of bioactive molecules. mdpi.comtandfonline.com Bio-inspired synthesis leverages the structural motifs and reaction pathways found in nature to design novel and efficient synthetic routes.

While direct studies on the biosynthetic pathways of this compound itself are not extensively detailed in the provided context, the synthesis of various derivatives containing this scaffold has been reported. For instance, a series of 5-hydroxymethylpyrimidines with variations at the 4-position have been synthesized through the reduction of corresponding esters. mdpi.com Another synthetic approach involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol to produce 5-benzyloxy-2-cyanopyrimidine, which is then converted to 5-hydroxy pyrimidine-2-carboxylic acid. google.com

The principles of biosynthetic pathway analysis can inspire the laboratory synthesis of complex natural products. imperial.ac.uk Modern tools, including deep learning models, are being developed to navigate and predict biosynthetic pathways for natural products, which can aid in the design of synthetic strategies. nih.gov

In a broader sense, the functionalization of scaffolds with groups that mimic biological functionalities is a key aspect of bio-inspired materials science. For example, hydroxypyridinone (HOPO) ligands, which share some structural similarities with hydroxypyrimidines, have been used to create stable, bio-inspired materials capable of chelating metal ions. acs.org This demonstrates a bio-inspired approach to creating functional materials, a strategy that could be applied to this compound-based systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Bromo-2-cyanopyrimidine |

| 5-Benzyloxy-2-cyanopyrimidine |

| 5-Hydroxy pyrimidine-2-carboxylic acid |

| 5-Hydroxycytosine |

| 5-Hydroxydeoxycytidine (5-OHdC) |

| 5-Hydroxydeoxycytidine triphosphate (5-OHdCTP) |

| 5-Hydroxymethylpyrimidine |

| 5-Hydroxyuracil |

| 5-Hydroxy-2'-deoxyuridine (5-OHdU) |

| 5-Hydroxydeoxyuridine triphosphate (5-OHdUTP) |

| 8-Oxodeoxyguanosine triphosphate (8-oxodGTP) |

| Adenine |

| Cytosine |

| Guanine |

| Phenylcarbinol |

Computational and Theoretical Investigations of 5 Hydroxypyrimidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-hydroxypyrimidine (B18772). These methods model the behavior of electrons and nuclei to predict molecular structure, energy, and other electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Stability and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the stability and reactivity of pyrimidine (B1678525) derivatives. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular geometries and determine the energies of different tautomeric forms. researchgate.netijesit.comdntb.gov.ua For instance, studies on related hydroxypyrimidines have shown that the relative stability of tautomers can be accurately predicted, with computational results often aligning well with experimental data. researchgate.netresearchgate.net The thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation, can also be calculated to confirm the stability and existence of the molecule and its derivatives. orientjchem.org

The reactivity of this compound can be assessed through various descriptors derived from DFT calculations. These descriptors help in understanding how the molecule will interact with other chemical species. For example, the analysis of frontier molecular orbitals and local reactivity indices can identify the most probable sites for electrophilic and nucleophilic attacks. orientjchem.org

HOMO-LUMO Analysis and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.comresearchgate.net

For pyrimidine derivatives, HOMO-LUMO analysis reveals the regions of the molecule that are electron-donating (rich in HOMO density) and electron-accepting (rich in LUMO density). This information is vital for predicting how the molecule will participate in chemical reactions. The charge transfer that occurs during electronic transitions from the HOMO to the LUMO can also be characterized. ijesit.comresearchgate.net

Table 1: Theoretical Data for a Related Pyrimidine Derivative (5-bromo-2-hydroxy pyrimidine)

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Value not explicitly stated, but analysis performed | researchgate.net |

| LUMO Energy | Value not explicitly stated, but analysis performed | researchgate.net |

| HOMO-LUMO Gap | Value indicates charge transfer within the molecule | researchgate.net |

| Basis Set for DFT | 6-311++G(d, p) | researchgate.net |

| DFT Functional | B3LYP | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

By simulating the molecule's dynamics, researchers can identify stable conformations and the energy barriers between them. researchgate.net This is achieved by analyzing the trajectory of the simulation, which provides information on bond lengths, bond angles, and dihedral angles over time. uiuc.edu For molecules with rotatable bonds, potential energy scans can be performed to identify the lowest energy conformers. researchgate.net

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding. The formation and breaking of hydrogen bonds with solvent molecules, for instance, can be monitored throughout the simulation, providing insights into the molecule's solvation and how it might interact with a biological target. nih.gov The radial distribution function can be used to analyze the arrangement of solvent molecules around specific atoms of the solute. nih.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental data. nih.govmaterialsciencejournal.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These theoretical predictions are often in good agreement with experimental spectra and are essential for assigning the observed signals to specific atoms within the molecule. solubilityofthings.com

IR Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be computed using DFT. ijesit.com The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netijesit.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths. The analysis of the molecular orbitals involved in these transitions provides insight into the nature of the electronic excitations. researchgate.net

Table 2: Predicted Spectroscopic Data for a Related Pyrimidine Derivative (5-bromo-2-hydroxy pyrimidine)

| Spectroscopy Type | Predicted Data/Method | Reference |

|---|---|---|

| ¹H NMR | Calculated using GIAO method | researchgate.net |

| ¹³C NMR | Calculated using GIAO method | researchgate.net |

| FT-IR | Vibrational wavenumbers calculated using DFT/B3LYP | researchgate.net |

| FT-Raman | Raman scattering data calculated using DFT/B3LYP | researchgate.net |

| UV-Vis | Electronic properties evaluated in gas phase and DMSO solution | researchgate.net |

Cheminformatics and Machine Learning Approaches for Analogue Design and Prediction

Cheminformatics and machine learning (ML) are increasingly being used in the design and analysis of new molecules. nuvisan.com These data-driven approaches can accelerate the discovery of novel compounds with desired properties by learning from existing chemical and biological data. mdpi.comnih.gov

For a compound like this compound, these methods can be applied to:

Analogue Design: Generative models can design new molecules (analogues) with optimized properties based on a desired profile. nuvisan.com